N-(2-bromo-4-methylphenyl)methanesulfonamide
Description
N-(2-Bromo-4-methylphenyl)methanesulfonamide (Chemical formula: C₈H₁₀BrNO₂S) is a sulfonamide derivative characterized by a bromo substituent at the 2-position and a methyl group at the 4-position on the phenyl ring, linked to a methanesulfonamide group (-SO₂NH₂). Key physical properties include a molecular weight of 264.14 g/mol and availability in formats suitable for high-throughput screening (e.g., 10 mM solutions in DMSO) .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-4-8(7(9)5-6)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGPNIIFIOOUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)methanesulfonamide typically involves the reaction of 2-bromo-4-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Synthesis
N-(2-bromo-4-methylphenyl)methanesulfonamide serves as an intermediate in the synthesis of various organic compounds. It is utilized to create more complex molecules through reactions such as:
- Coupling reactions : The compound can participate in palladium-catalyzed coupling reactions, facilitating the formation of phenanthridines and other derivatives .
- Substitution reactions : Its bromine atom allows for nucleophilic substitution, enabling the introduction of various functional groups.
Biological Applications
In biological research, this compound is significant for its potential effects on biological systems:
- Antibacterial properties : The sulfonamide group is known for its antibacterial effects, making this compound a candidate for developing new antibiotics.
- Enzyme inhibition : The compound can interact with specific enzymes, mimicking natural substrates and inhibiting their activity. This mechanism is crucial in therapeutic applications where modulation of biochemical pathways is desired.
Medicinal Chemistry
This compound has promising applications in medicinal chemistry:
- Drug development : Its structural features allow researchers to explore its efficacy as a therapeutic agent against various diseases. The compound's sulfonamide functionality is particularly relevant in designing new pharmaceuticals aimed at bacterial infections.
- Therapeutic agents : Ongoing studies are investigating its potential role in treating conditions beyond bacterial infections, including its effectiveness against cancerous cells through targeted enzyme inhibition.
Industrial Applications
In the industrial sector, this compound is utilized for:
- Specialty chemicals production : It serves as a precursor in manufacturing specialty chemicals and materials that require specific reactivity profiles.
- Catalyst development : this compound can be employed in developing new catalysts and reagents for various chemical processes, enhancing efficiency and selectivity.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (Compound 9)
- Structure : Features a formyl (-CHO) group at the 2-position and a bromo group at the 4-position, with a toluenesulfonamide group .
- Synthesis: Prepared via bromination of N-(2-formylphenyl)-4-methylbenzenesulfonamide in ethanol with NaBr and NaHSO₃ .
- Key Differences : The formyl group enhances electrophilic reactivity, making this compound more suitable for further derivatization (e.g., condensation reactions) compared to the methanesulfonamide group in the target compound.
N-(2-Amino-4-bromophenyl)methanesulfonamide
- Structure: Substitutes the methyl group with an amino (-NH₂) group at the 4-position .
- Applications: The amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation), unlike the inert methyl group in the target compound .
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Reactivity Highlights |
|---|---|---|
| N-(2-Bromo-4-methylphenyl)methanesulfonamide | 2-Br, 4-CH₃ | Bromo group enables aryl coupling reactions |
| N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide | 2-CHO, 4-Br | Formyl group facilitates Schiff base formation |
| N-(2-Amino-4-bromophenyl)methanesulfonamide | 2-Br, 4-NH₂ | Amino group supports diazotization and azo coupling |
| N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide | 4-COCH₂Cl | Chloroacetyl group enables alkylation reactions |
Structural Complexity and Bioactivity
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide
- Structure : Contains a fused pyrazolo-pyrimidine ring system connected via an acetamide linker .
- Comparison : The heterocyclic core enhances binding affinity to biological targets, unlike the simpler phenyl-methanesulfonamide structure of the target compound.
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide
Table 2: Bioactivity Comparison
Crystallographic and Stability Insights
N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide
- Crystal Structure : Features two sulfonyl groups, leading to extensive C–H⋯O hydrogen bonding and dimer formation .
- Stability: The dual sulfonyl groups enhance thermal stability compared to monosulfonamide derivatives like the target compound .
N-(2-Formylphenyl)-4-methylbenzenesulfonamide
Biological Activity
N-(2-bromo-4-methylphenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHBrNOS
- Molecular Weight : 264.14 g/mol
- Structural Characteristics : The compound features a methanesulfonamide group attached to a phenyl ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position. This unique structure is believed to influence its biological activity significantly.
This compound interacts with various biological targets, primarily through enzyme inhibition and modulation of receptor activity. The presence of the bromine atom enhances its binding affinity to specific proteins, making it a candidate for therapeutic applications.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in critical biological pathways. For example, it may interact with tyrosyl-DNA phosphodiesterase (Tdp1), which plays a role in DNA repair mechanisms, suggesting potential applications in cancer therapy .
- Protein-Ligand Interactions : Research indicates that this compound can bind to specific proteins, modulating their functions. This property is essential for developing drugs targeting diseases such as cancer and inflammatory disorders .
Biological Activity
This compound has been investigated for several biological activities:
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces levels of inflammatory cytokines | |
| Antiviral | Potential activity against viral strains |
Case Study: Inhibition of Tdp1 Enzyme
A study investigated the interaction between this compound and Tdp1, revealing that the compound effectively inhibited Tdp1 activity, which is crucial for repairing DNA lesions caused by oxidative stress. This inhibition could enhance the efficacy of existing anticancer therapies by preventing cancer cells from repairing DNA damage induced by chemotherapeutic agents .
Synthesis and Applications
The synthesis of this compound typically involves reacting 2-bromo-4-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This method allows for controlled production with high yield and purity.
Table 2: Synthetic Route Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Reaction | 2-bromo-4-methylaniline + Methanesulfonyl chloride | Base (Triethylamine) |
| Purification | Crystallization or chromatography | Controlled conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
